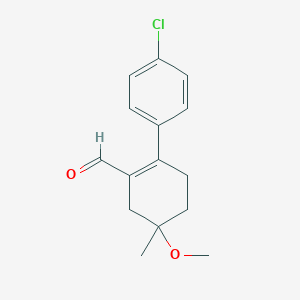
2-(4-chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a cyclohexene ring with a carboxaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde typically involves multiple steps, starting with the formation of the cyclohexene ring. One common approach is the cyclization of a suitable precursor, such as a diene, under acidic or basic conditions. The chlorophenyl group can be introduced through a substitution reaction, while the methoxy and carboxaldehyde groups can be added through subsequent functional group transformations.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions and purification processes. Large-scale synthesis may involve the use of catalysts to improve reaction efficiency and yield. The production process must also ensure the removal of impurities to achieve a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Addition: Electrophilic addition reactions can be performed using electrophiles such as bromine (Br2) or hydrogen halides (HX).
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can also serve as a probe to investigate cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry: In industry, the compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-(4-Chlorophenyl)ethylamine
2,2-Bis(4-chlorophenyl)acetic acid
Uniqueness: 2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde is unique due to its combination of functional groups and structural features. This allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methoxy-5-methylcyclohexene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO2/c1-15(18-2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKVUZKVUWJAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














